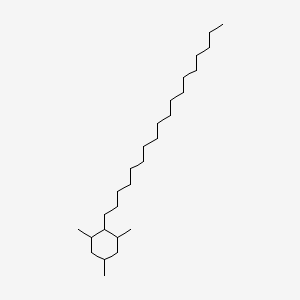![molecular formula C8H12O3 B13943952 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one CAS No. 54972-03-1](/img/structure/B13943952.png)
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexanone ring, with a methyl group attached to the dioxane ring. The compound’s molecular formula is C8H12O3, and it is known for its stability and reactivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one typically involves the formation of the spirocyclic structure through intramolecular cyclization reactions. One common method involves the use of furan oxidative spirocyclization as a key step . Other important reactions in the synthesis include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .
Industrial Production Methods
Industrial production methods for 6-Methyl-1,4-dioxaspiro[44]nonan-7-one are not well-documented in the literature
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one has various applications in scientific research, including:
Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic carbon atoms.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: This compound contains a nitrogen atom in the spirocyclic ring, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54972-03-1 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
9-methyl-1,4-dioxaspiro[4.4]nonan-8-one |
InChI |
InChI=1S/C8H12O3/c1-6-7(9)2-3-8(6)10-4-5-11-8/h6H,2-5H2,1H3 |
Clave InChI |
QRHAZSGXQJZZRV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)CCC12OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



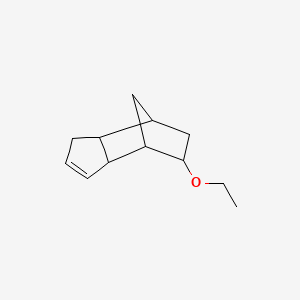
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
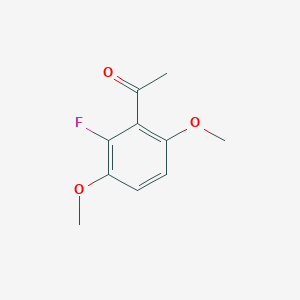
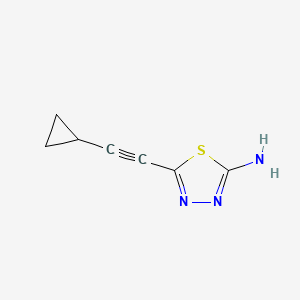
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)

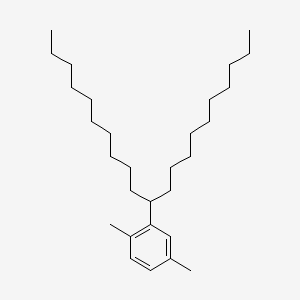
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
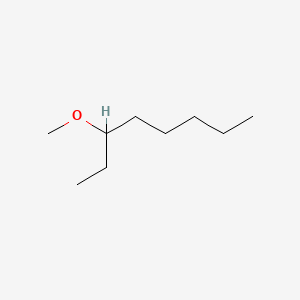
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
